Bienvenue dans la boutique en ligne BenchChem!

2-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one

spirocyclic quinazoline ring-size comparison structure-activity relationship

2-Phenyl-3H-spiro[benzo[h]quinazoline-5,1′-cyclohexan]-4(6H)-one (molecular formula C₂₃H₂₂N₂O, molecular weight 342.4 g/mol) belongs to the class of spiro[benzo[h]quinazoline] derivatives, in which a cyclohexane ring is spiro-fused to the 5-position of a benzo[h]quinazoline core bearing a phenyl substituent at C-2. This scaffold serves as a key intermediate or reference compound within a family that has been investigated for monoamine oxidase inhibition and antitumor properties.

Molecular Formula C23H22N2O
Molecular Weight 342.4 g/mol
Cat. No. B6016397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one
Molecular FormulaC23H22N2O
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)NC(=N4)C5=CC=CC=C5
InChIInChI=1S/C23H22N2O/c26-22-19-20(24-21(25-22)16-9-3-1-4-10-16)18-12-6-5-11-17(18)15-23(19)13-7-2-8-14-23/h1,3-6,9-12H,2,7-8,13-15H2,(H,24,25,26)
InChIKeyIHNWXFNDISMGIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-3H-spiro[benzo[h]quinazoline-5,1′-cyclohexan]-4(6H)-one: Chemical Identity and Core Scaffold for Spirocyclic Quinazoline Procurement


2-Phenyl-3H-spiro[benzo[h]quinazoline-5,1′-cyclohexan]-4(6H)-one (molecular formula C₂₃H₂₂N₂O, molecular weight 342.4 g/mol) belongs to the class of spiro[benzo[h]quinazoline] derivatives, in which a cyclohexane ring is spiro-fused to the 5-position of a benzo[h]quinazoline core bearing a phenyl substituent at C-2 . This scaffold serves as a key intermediate or reference compound within a family that has been investigated for monoamine oxidase inhibition and antitumor properties [1]. The unsubstituted 3H-tautomer (R = H at N-3) is structurally distinct from the more heavily functionalized 2-substituted and 3-substituted analogues that dominate the primary literature.

Why Generic Substitution Is Unreliable for 2-Phenyl-3H-spiro[benzo[h]quinazoline-5,1′-cyclohexan]-4(6H)-one


Within the spiro[benzo[h]quinazoline] chemotype, even minor structural modifications—such as altering the spiro-carbocycle ring size (cyclopentane vs. cyclohexane vs. cycloheptane), replacing the 2-phenyl with 2-alkylthio or 2-amino substituents, or introducing an N-3 alkyl group—have been shown to profoundly affect biological outcomes, including antitumor potency and selectivity for monoamine oxidase isoforms [1][2]. Because the unsubstituted 2-phenyl analogue lacks the solubilizing or target-engaging groups present in many literature derivatives, its physicochemical and pharmacological profile cannot be inferred from studies on those analogues; direct substitution without experimental validation risks selecting a compound with uncharacterized activity and unknown selectivity.

Product-Specific Quantitative Evidence: Differentiating 2-Phenyl-3H-spiro[benzo[h]quinazoline-5,1′-cyclohexan]-4(6H)-one from Its Closest Analogues


Spiro-Carbocycle Ring Size: Cyclohexane vs. Cyclopentane vs. Cycloheptane in the 2-Phenyl Series

The 2-phenyl-3H-spiro[benzo[h]quinazoline-5,1′-cyclohexan]-4(6H)-one scaffold incorporates a six-membered cyclohexane spiro-fused at C-5, whereas the closest commercially catalogued analogues feature five-membered cyclopentane [1] or seven-membered cycloheptane [2] rings. The cyclohexane variant provides a distinct spatial orientation of the benzo[h]quinazoline core relative to the spiro carbocycle, which influences both conformational flexibility and lipophilicity. Although specific quantitative activity data for the 2-phenyl-substituted parent compound are absent from publicly available peer-reviewed sources, the cyclohexane analogue serves as the synthetic entry point for a series of 2-substituted derivatives that exhibited 50–56% tumor growth suppression in Ehrlich ascites carcinoma and sarcoma 180 models [3].

spirocyclic quinazoline ring-size comparison structure-activity relationship

N-3 Unsubstituted 2-Phenyl Scaffold vs. N-3 Methyl or Amino Analogues

The target compound exists as the 3H-tautomer with an unsubstituted N-3 position, distinguishing it from 3-methyl-2-phenyl-3H-spiro[benzo[h]quinazoline-5,1′-cyclohexan]-4(6H)-one and 3-amino-2-phenyl-3H-spiro[benzo[h]quinazoline-5,1′-cyclohexan]-4(6H)-one . The free N–H functionality provides a reactive handle for further derivatization (alkylation, acylation), whereas the N-methyl analogue lacks this site and the N-amino analogue introduces additional hydrogen-bond donor/acceptor capacity. No published head-to-head comparative activity data exist for these three compounds.

tautomeric form N-3 substitution synthetic versatility

Antitumor Activity of the Cyclohexane-Spiro Scaffold: Class-Level Evidence from Grafted Murine Tumor Models

In the only primary research article reporting in vivo efficacy for compounds bearing the 3H-spiro[benzo[h]quinazoline-5,1′-cyclohexane]-4(6H)-one core, certain 2-substituted derivatives achieved 50–56% suppression of tumor growth in Ehrlich ascites carcinoma and sarcoma 180 models [1]. The 2-phenyl-unsubstituted compound was not among the derivatives tested; thus its antitumor activity remains uncharacterized. Nevertheless, the conserved molecular scaffold implies potential antitumor relevance, and the compound may serve as a negative-control or reference baseline in follow-up studies.

antitumor activity Ehrlich ascites carcinoma sarcoma 180 in vivo efficacy

Monoamine Oxidase (MAO) Inhibitory Profile: Class-Level Evidence for Serotonin (5-HT) Deamination Inhibition

A panel of 2-substituted 3H-spiro[benzo[h]quinazoline-5,1′-cyclohexane]-4(6H)-ones was tested for effects on brain monoamine oxidase activity in vitro [1]. The majority of tested compounds inhibited the deamination of serotonin (5-HT), suggesting preferential activity toward MAO-A or mixed MAO-A/B inhibition. The 2-phenyl compound itself was not included in this panel; therefore, its MAO inhibitory potency relative to the tested derivatives is unknown. This class-level finding indicates that the scaffold engages MAO enzymes, but the contribution of the 2-phenyl substituent cannot be assessed.

monoamine oxidase inhibition 5-HT deamination in vitro brain MAO assay

Best Research and Industrial Application Scenarios for 2-Phenyl-3H-spiro[benzo[h]quinazoline-5,1′-cyclohexan]-4(6H)-one


Medicinal Chemistry: Scaffold for Derivatization and Structure–Activity Relationship (SAR) Exploration

The unsubstituted N-3 position and the 2-phenyl group make this compound an ideal starting material for generating focused libraries of 3-substituted and 2-modified spiro[benzo[h]quinazoline] analogues. The cyclohexane-spiro scaffold is directly linked to the series described by Markosyan et al. (2014) [1], where 2-substitution modulated antitumor and MAO-inhibitory properties. Laboratories aiming to expand SAR around this core would benefit from procuring this compound rather than pre-substituted analogues that limit synthetic flexibility.

Reference Compound for Comparative Antitumor and MAO Inhibition Studies

Because 2-substituted derivatives of the cyclohexane-spiro scaffold have demonstrated 50–56% tumor suppression in murine models and inhibition of 5-HT deamination in vitro [1], the 2-phenyl parent compound can serve as a baseline control in follow-up pharmacological experiments. Researchers evaluating the contribution of the 2-substituent to activity can use this compound as the unadorned reference point.

Physicochemical and Conformational Studies of Spirocyclic Quinazolines

The distinct spiro geometry imposed by the cyclohexane ring, compared to the cyclopentane and cycloheptane homologues [1][2], makes this compound suitable for studies examining the impact of ring size on conformational dynamics, lipophilicity, and solid-state packing. Such data are relevant for medicinal chemistry programs optimizing spirocyclic scaffolds for target engagement and pharmacokinetic properties.

Method Development for Spirocyclic Quinazoline Synthesis and Analytics

Given its well-defined structure (C₂₃H₂₂N₂O, MW 342.4) , the compound is a suitable standard for developing and validating analytical methods (HPLC, LC-MS, NMR) specific to spiro[benzo[h]quinazoline] chemotypes. Its availability as a discrete chemical entity facilitates method transfer and reproducibility across laboratories.

Quote Request

Request a Quote for 2-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.